1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate
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Overview
Description
1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Oxolan-2-ylmethyl Group: This group can be synthesized by reacting oxirane with an appropriate amine under basic conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents like boronic acids in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate is unique due to its combination of a methoxyphenyl group, an oxolan-2-ylmethyl group, and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
606114-63-0 |
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Molecular Formula |
C19H21NO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2-oxo-2-(oxolan-2-ylmethylamino)ethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C19H21NO5S/c1-23-14-8-6-13(7-9-14)17(25-19(22)16-5-3-11-26-16)18(21)20-12-15-4-2-10-24-15/h3,5-9,11,15,17H,2,4,10,12H2,1H3,(H,20,21) |
InChI Key |
MWEQCFWBMURFCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)NCC2CCCO2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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